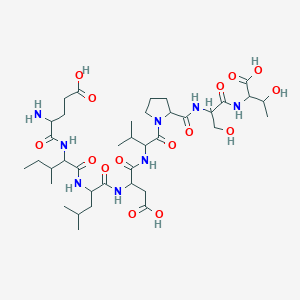
H-DL-Glu-DL-xiIle-DL-Leu-DL-Asp-DL-Val-DL-Pro-DL-Ser-DL-xiThr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fibronectin CS-1 Fragment (1978-1985) is a peptide sequence derived from the human fibronectin protein. This fragment is located within the type III homology connecting segment (IIICS) of fibronectin and contains the Leu-Asp-Val (LDV) motif, which is recognized as a cell adhesion motif. This sequence plays a crucial role in cell attachment and migration by binding to integrin receptors on the cell surface .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fibronectin CS-1 Fragment (1978-1985) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product. Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HBTU or HATU, and cleavage reagents such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of Fibronectin CS-1 Fragment (1978-1985) typically involves large-scale SPPS. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Fibronectin CS-1 Fragment (1978-1985) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It can also participate in binding interactions with integrin receptors and other proteins.
Common Reagents and Conditions
Peptide Bond Formation: Fmoc-protected amino acids, HBTU or HATU as coupling agents, and bases like DIPEA.
Cleavage: Trifluoroacetic acid for deprotection and cleavage from the resin.
Major Products Formed
The major product formed from these reactions is the Fibronectin CS-1 Fragment (1978-1985) peptide itself. During binding interactions, the peptide forms complexes with integrin receptors and other cell surface proteins .
Applications De Recherche Scientifique
Fibronectin CS-1 Fragment (1978-1985) has a wide range of applications in scientific research:
Cell Adhesion Studies: Used to study cell attachment and migration by binding to integrin receptors on various cell types.
Cancer Research: Investigated for its role in tumor cell attachment and metastasis inhibition.
Gene Transduction: Enhances retroviral-mediated gene transduction by aiding the co-localization of target cells and viral particles.
Tissue Engineering: Utilized in the development of biomaterials that promote cell adhesion and tissue regeneration.
Mécanisme D'action
Fibronectin CS-1 Fragment (1978-1985) exerts its effects by binding to integrin receptors, specifically α₄β₁ and α₄β₇, on the cell surface. This interaction promotes cell adhesion, migration, and signaling pathways involved in cell survival and proliferation. The peptide enhances gene transduction by facilitating the close proximity of viral particles and target cells, thereby increasing the efficiency of viral-mediated gene transfer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fibronectin CS-1 Fragment (1978-1982): Another fragment derived from the same region of fibronectin, containing the EILDV sequence.
Fibronectin RGD Peptide: Contains the Arg-Gly-Asp (RGD) motif, which also binds to integrin receptors but has different cell adhesion properties.
Uniqueness
Fibronectin CS-1 Fragment (1978-1985) is unique due to its specific LDV motif, which selectively binds to integrin receptors involved in cell adhesion and migration. This specificity makes it particularly useful in studies related to cell attachment, cancer metastasis, and gene transduction .
Propriétés
Formule moléculaire |
C38H64N8O15 |
|---|---|
Poids moléculaire |
873.0 g/mol |
Nom IUPAC |
4-amino-5-[[1-[[1-[[3-carboxy-1-[[1-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61) |
Clé InChI |
FLNMCNFAJCMMHI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
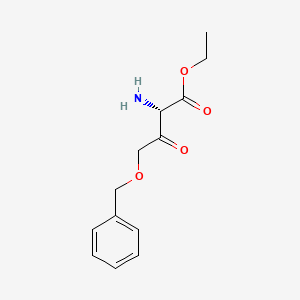
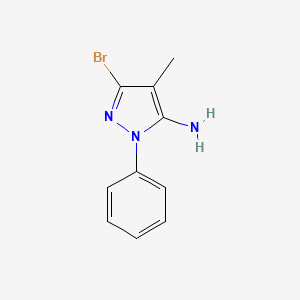
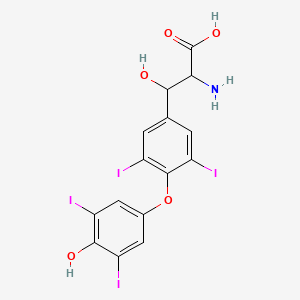
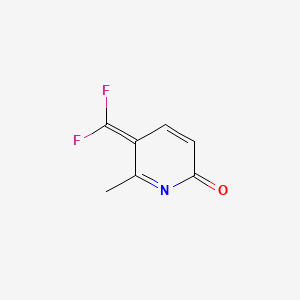
![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)
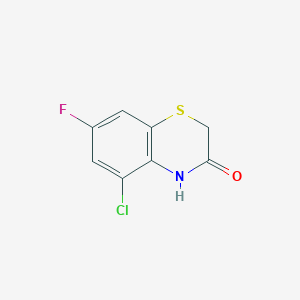
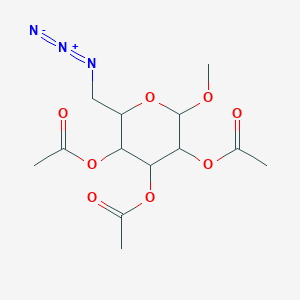

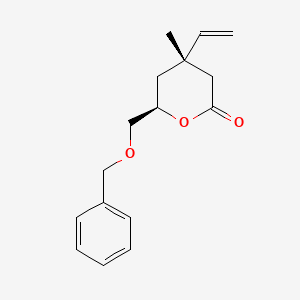
![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)
![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)

